3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline
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Overview
Description
3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a complex organic compound that features a quinoline core substituted with benzenesulfonyl, fluoro, and methoxyphenyl piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline typically involves multiple steps, including the formation of the quinoline core, introduction of the fluoro and benzenesulfonyl groups, and the attachment of the methoxyphenyl piperazine moiety. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be used to modify the quinoline core or the benzenesulfonyl group.
Substitution: The fluoro and methoxyphenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds .
Scientific Research Applications
3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with various substituents, such as:
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- Pyridazinones containing the (4-methoxyphenyl)piperazine moiety .
Uniqueness
3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzenesulfonyl, fluoro, and methoxyphenyl piperazine groups contributes to its potential as a versatile compound for various applications .
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3S/c1-33-21-10-8-20(9-11-21)29-13-15-30(16-14-29)26-23-17-19(27)7-12-24(23)28-18-25(26)34(31,32)22-5-3-2-4-6-22/h2-12,17-18H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKDJMPUSWGPAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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